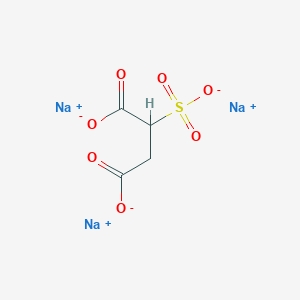
Trisodium sulfosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium sulfosuccinate is a useful research compound. Its molecular formula is C4H3Na3O7S and its molecular weight is 264.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Trisodium sulfosuccinate is a sodium salt of sulfosuccinic acid, with the chemical formula C4H3Na3O7S. It features a sulfonate group that imparts surfactant characteristics, making it effective in reducing surface tension and enhancing solubility in water.
2.1. Cosmetic Industry
This compound is extensively used in personal care products due to its mildness and effectiveness as a surfactant. Its properties include:
- Emulsification : It helps in the formation of stable emulsions in creams and lotions.
- Foaming Agent : Enhances foam stability in shampoos and body washes.
- Skin Conditioning : Provides a softening effect on the skin.
Table 1: Properties of this compound in Cosmetic Applications
| Property | Value |
|---|---|
| Surface Tension | 32.0 mN/m |
| Critical Micelle Concentration (CMC) | 3.548 × 10^-5 mol/L |
| Emulsifying Power | 59.5% |
| Hard Water Resistance | 14 min |
2.2. Pharmaceutical Applications
In pharmaceuticals, TSS is utilized for its ability to enhance drug solubility and bioavailability. It acts as an excipient in formulations, particularly for:
- Drug Delivery Systems : Facilitates the transport of active ingredients across biological membranes.
- Otolaryngological Solutions : Used as an earwax remover, aiding in the dissolution of cerumen due to its surfactant properties .
2.3. Agricultural Applications
This compound finds applications in agriculture as a wetting agent and dispersant in pesticide formulations, improving the efficacy of active ingredients by enhancing their spreadability and adhesion on plant surfaces.
Environmental Impact and Safety
This compound is noted for its biodegradability, making it an environmentally friendly choice compared to traditional surfactants. Safety assessments indicate low toxicity levels, with no significant skin irritation observed at standard application concentrations .
4.1. Cosmetic Formulation Study
A study conducted on the formulation of a moisturizing cream incorporating TSS demonstrated improved stability and texture compared to formulations without it. The cream exhibited enhanced spreadability and moisturizing effects on the skin.
4.2. Drug Delivery Research
Research published in a pharmaceutical journal highlighted the use of TSS in enhancing the solubility of poorly soluble drugs. The study found that formulations containing TSS showed significantly improved absorption rates in vitro compared to control formulations .
Eigenschaften
CAS-Nummer |
13419-59-5 |
|---|---|
Molekularformel |
C4H3Na3O7S |
Molekulargewicht |
264.1 g/mol |
IUPAC-Name |
trisodium;2-sulfonatobutanedioate |
InChI |
InChI=1S/C4H6O7S.3Na/c5-3(6)1-2(4(7)8)12(9,10)11;;;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);;;/q;3*+1/p-3 |
InChI-Schlüssel |
ZXGOACRTCPRVON-UHFFFAOYSA-K |
SMILES |
C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
13419-59-5 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
29454-16-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















